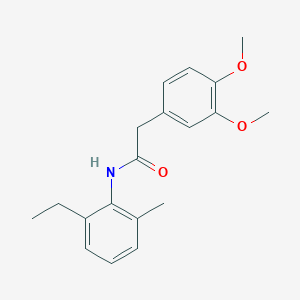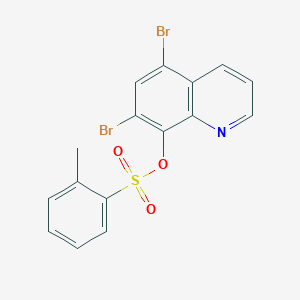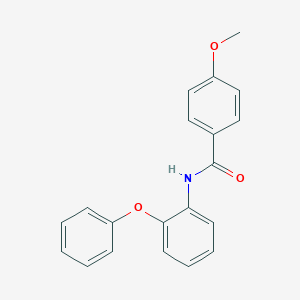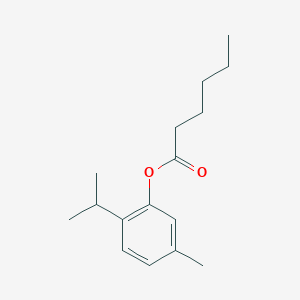
2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as DOMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and is structurally similar to other compounds, such as mescaline and MDMA.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor. This receptor is primarily found in the central nervous system and is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide leads to changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are responsible for the psychoactive effects of the compound.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to produce a range of biochemical and physiological effects, including altered perception, changes in mood, and altered sensory experiences. These effects are similar to those produced by other hallucinogenic compounds and are believed to be due to the activation of the 5-HT2A receptor. In addition, 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the major advantages of using 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is its potential for producing adverse effects in humans, which may limit its use in clinical studies.
将来の方向性
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide. One area of interest is the development of new synthetic methods for producing the compound, which may lead to more efficient and cost-effective production. Another area of research is the investigation of the potential therapeutic applications of 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide in the treatment of neurodegenerative diseases. Finally, further studies are needed to elucidate the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide and its effects on other neurotransmitter systems.
合成法
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide involves the reaction of 2,5-dimethoxybenzaldehyde with 2-ethyl-6-methylaniline in the presence of acetic anhydride and sodium acetate. The reaction mixture is then heated under reflux, and the resulting product is purified by recrystallization. This synthesis method has been reported in the literature and has been used by several researchers to obtain 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide for their studies.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. One of the major scientific research applications of 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is its use as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A receptor with high affinity, which is similar to the mechanism of action of other hallucinogenic compounds such as LSD and psilocybin.
特性
分子式 |
C19H23NO3 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-5-15-8-6-7-13(2)19(15)20-18(21)12-14-9-10-16(22-3)17(11-14)23-4/h6-11H,5,12H2,1-4H3,(H,20,21) |
InChIキー |
UZUUBMQUNCQMOS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC(=C(C=C2)OC)OC)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC(=C(C=C2)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)

![4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide](/img/structure/B291139.png)
![[(E)-3-phenylprop-2-enyl] 3-bromobenzoate](/img/structure/B291142.png)




![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)
![N-[4-(acetylamino)phenyl]hexanamide](/img/structure/B291153.png)
